![molecular formula C17H19ClN4O3S B2450447 Benzo[c][1,2,5]tiadiazol-5-il(4-(2-(furan-2-il)-2-hidroxietil)piperazin-1-il)metanona clorhidrato CAS No. 1396791-95-9](/img/structure/B2450447.png)

Benzo[c][1,2,5]tiadiazol-5-il(4-(2-(furan-2-il)-2-hidroxietil)piperazin-1-il)metanona clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

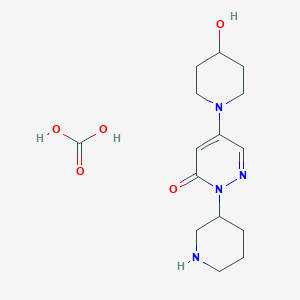

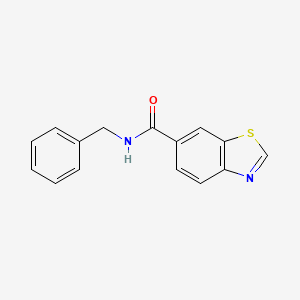

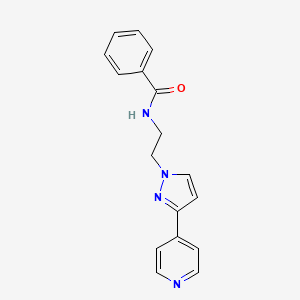

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.

BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluoróforos y Organocatalizadores de Luz Visible

Los sistemas donador-aceptor de electrones (D-A) basados en el motivo benzo[c][1,2,5]tiadiazol (BTZ) se han investigado ampliamente para su uso en fotovoltaica o como sensores fluorescentes . Sin embargo, su uso como posibles organocatalizadores de luz visible no ha sido objeto de ningún estudio en profundidad . Al variar los grupos donadores manteniendo el mismo grupo aceptor BTZ, los investigadores han podido modificar sistemáticamente las propiedades optoelectrónicas y fotofísicas del fotocatalizador .

Fotovoltaica

El motivo benzo[c][1,2,5]tiadiazol (BTZ) ha recibido una atención considerable como grupo fuertemente aceptor de electrones, principalmente para su uso en aplicaciones fotovoltaicas . Esto se debe a su capacidad para facilitar la transferencia de electrones, que es un proceso crucial en los dispositivos fotovoltaicos .

Sensores Fluorescentes

El motivo BTZ también se ha utilizado como sensores fluorescentes . Estos sensores funcionan emitiendo luz cuando entran en contacto con ciertas sustancias, lo que los hace útiles en una variedad de campos, incluida la monitorización ambiental y el diagnóstico médico .

Sondas de Bioimagen

El grupo BTZ se ha utilizado como sondas de bioimagen para gotitas de lípidos, mitocondrias y membranas plasmáticas . Estas sondas pueden ayudar a los científicos a visualizar estas estructuras en células vivas, proporcionando información valiosa sobre la función celular y los procesos de la enfermedad .

Aplicaciones Fotocatalíticas

El grupo BTZ también se ha investigado para aplicaciones fotocatalíticas . Estas aplicaciones implican el uso de la luz para acelerar una reacción química, lo que puede ser útil en una variedad de industrias, incluida la producción de energía y la remediación ambiental .

Descubrimiento y Diseño de Fármacos

La utilización de derivados de tiadiazol en estudios de acoplamiento molecular para predecir las energías de unión y las interacciones con los objetivos biológicos demuestra su importancia en el descubrimiento y diseño de fármacos. Esto puede ayudar a los investigadores a identificar posibles nuevos fármacos y comprender cómo pueden interactuar con sus objetivos.

Mecanismo De Acción

Target of Action

The primary target of this compound is the PFKFB3 kinase . This enzyme plays a crucial role in the regulation of glycolysis, a fundamental biochemical pathway in cellular metabolism.

Mode of Action

The compound interacts with its target through a process of intramolecular charge transfer . During light absorption, electron density transfers from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

The compound affects the glycolysis pathway by inhibiting the PFKFB3 kinase . This inhibition can lead to a decrease in the rate of glycolysis, affecting the energy production in cells. The compound’s interaction with its target also involves the Miyaura borylation and Suzuki coupling reactions .

Result of Action

The inhibition of PFKFB3 kinase and the subsequent decrease in glycolysis can lead to a reduction in energy production within cells. This could potentially lead to cell death, making the compound a potential candidate for cancer therapies .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of light can trigger the intramolecular charge transfer mechanism, activating the compound . Furthermore, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other molecules in its environment.

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S.ClH/c22-15(16-2-1-9-24-16)11-20-5-7-21(8-6-20)17(23)12-3-4-13-14(10-12)19-25-18-13;/h1-4,9-10,15,22H,5-8,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVUVQBSFAUBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2450371.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)

![1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one](/img/structure/B2450376.png)

![N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450378.png)

![(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2450383.png)